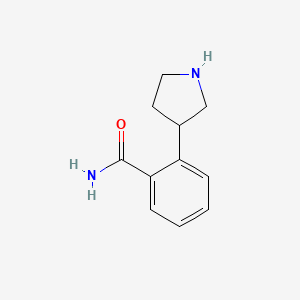

2-(3-Pyrrolidinyl)benzamide

Beschreibung

2-(3-Pyrrolidinyl)benzamide is a benzamide derivative featuring a pyrrolidine ring attached to the benzamide core at the 3-position. These compounds are often explored for their pharmacokinetic properties and receptor-binding capabilities, particularly in oncology and neurology .

Eigenschaften

Molekularformel |

C11H14N2O |

|---|---|

Molekulargewicht |

190.24 g/mol |

IUPAC-Name |

2-pyrrolidin-3-ylbenzamide |

InChI |

InChI=1S/C11H14N2O/c12-11(14)10-4-2-1-3-9(10)8-5-6-13-7-8/h1-4,8,13H,5-7H2,(H2,12,14) |

InChI-Schlüssel |

LVCRAXCQXQDZLM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCC1C2=CC=CC=C2C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyrrolidinyl)benzamide typically involves the reaction of benzoyl chloride with pyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of 2-(3-Pyrrolidinyl)benzamide can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems and reactors ensures consistent product quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3-Pyrrolidinyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized derivatives of the benzamide group.

Reduction: Reduced derivatives of the benzamide group.

Substitution: Substituted benzamides with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(3-Pyrrolidinyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

Wirkmechanismus

The mechanism of action of 2-(3-Pyrrolidinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Sigma Receptor-Targeting Benzamides

Compounds like N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) () demonstrate high affinity for sigma receptors, which are overexpressed in prostate cancer cells. Key differences include:

- Substituent Effects : The pyrrolidinyl group in 2-(3-Pyrrolidinyl)benzamide may offer enhanced conformational flexibility compared to the piperidinyl or phenethyl groups in analogues like [125I]PIMBA. This flexibility could influence receptor binding kinetics (e.g., Kd = 5.80 nM for sigma-1 receptors in DU-145 cells) .

Antimicrobial and Anticancer Benzamides

- 2-Azetidinone Derivatives: Compounds such as N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide () show antimicrobial activity (MIC < 10 µg/mL against S. aureus) and moderate anticancer effects (IC50 ~20 µM in MCF7 cells). The azetidinone ring introduces rigidity, contrasting with the pyrrolidine’s flexibility, which may reduce off-target interactions .

- Anti-HIV Agents : Thiazolyl hydrazine derivatives like EMAC2060 () inhibit HIV reverse transcriptase but require complex syntheses (<80% yields), whereas pyrrolidine-based benzamides could offer simpler routes .

Anti-Inflammatory and Analgesic Derivatives

N-(Benzimidazol-1-yl methyl)-benzamide derivatives () exhibit significant anti-inflammatory activity (p < 0.05 at 100 mg/kg) with low gastric toxicity.

Key Data Tables

Table 1: Structural and Activity Comparison of Benzamide Analogues

Table 2: Pharmacological Profiles

Discussion of Structural-Activity Relationships (SAR)

- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size (5-membered vs. 6-membered in piperidine) may enhance binding to compact receptor pockets, as seen in sigma receptor ligands .

- Substituent Position : Electron-donating groups (e.g., methoxy in [125I]PIMBA) improve sigma receptor affinity, while bulky groups (e.g., butoxy in ) enhance lipophilicity and tumor uptake .

- Heterocyclic Additions: Azetidinone or thiazole moieties (Evidences 8, 10) introduce planar regions that may interfere with membrane permeability compared to pyrrolidine’s 3D structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.